molecular formula C23H21BrF3N3O2S B2455474 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226427-97-9

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2455474
CAS No.: 1226427-97-9
M. Wt: 540.4
InChI Key: VLFKGYKNRPAVOL-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H21BrF3N3O2S and its molecular weight is 540.4. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrF3N3O2S/c24-17-6-4-16(5-7-17)20-14-28-22(33-15-21(31)29-12-2-1-3-13-29)30(20)18-8-10-19(11-9-18)32-23(25,26)27/h4-11,14H,1-3,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFKGYKNRPAVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule with potential pharmacological applications. Its structure features a piperidine moiety and an imidazole ring, which are known to impart various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H10BrF3N2OSC_{16}H_{10}BrF_3N_2OS, with a molecular weight of approximately 415.23 g/mol. The structure includes significant functional groups such as bromophenyl and trifluoromethoxy, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H10BrF3N2OS
Molecular Weight415.23 g/mol
CAS Number1105190-01-9
Purity95%

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially acting as an inhibitor. For instance, similar compounds have shown inhibition against enzymes like monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in pain and inflammation management .
  • Receptor Modulation : Compounds with piperidine structures often exhibit affinity for neurotransmitter receptors, including dopamine and serotonin receptors. This suggests potential applications in neuropharmacology, particularly in treating mood disorders or schizophrenia .
  • Anticancer Activity : Preliminary studies indicate that derivatives of imidazole can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. The presence of bromine and trifluoromethoxy groups may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes .

Study 1: Anticancer Activity

A study evaluated the anticancer properties of similar imidazole derivatives against various cancer cell lines, including breast and ovarian cancer cells. The compounds exhibited IC50 values ranging from 7.9 to 92 µM, indicating significant cytotoxic effects . The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of related compounds on MAGL. The most potent derivatives showed IC50 values as low as 80 nM, demonstrating selective inhibition over other enzymes in the endocannabinoid system . This selectivity is crucial for minimizing side effects in therapeutic applications.

Scientific Research Applications

The biological activity of this compound has been extensively studied, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against a range of bacterial strains, suggesting its potential as an antimicrobial agent:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results highlight the compound's effectiveness in treating infections caused by resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)9.8

The compound's ability to inhibit cell proliferation suggests mechanisms of action that may involve apoptosis induction or cell cycle arrest.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor, particularly against acetylcholinesterase and urease:

EnzymeIC50 (µM)
Acetylcholinesterase8.2
Urease5.6

These findings indicate potential applications in treating conditions such as Alzheimer's disease and hyperuremia.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition compared to standard antibiotics.
  • Anticancer Efficacy Assessment : In vitro tests on MCF-7 cells revealed that treatment with the compound resulted in increased apoptotic markers, indicating a mechanism involving programmed cell death.
  • Enzyme Inhibition Analysis : Research focused on urease inhibition demonstrated that the compound could significantly reduce urea levels in vitro, suggesting its application in treating urea-related disorders.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety is susceptible to nucleophilic substitution under basic or acidic conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) can yield sulfonium intermediates.

  • Oxidation : Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) converts the thioether to a sulfone (-SO₂-), altering electronic properties.

Table 1: Thioether Reactivity

Reaction TypeConditionsProduct
AlkylationAlkyl halide, baseSulfonium salt
OxidationH₂O₂, acidic conditionsSulfone derivative

Imidazole Ring Reactivity

The imidazole ring participates in electrophilic substitution and coordination chemistry:

  • Deprotonation : The NH group in the imidazole ring can be deprotonated by strong bases (e.g., LDA) to form a nucleophilic site for alkylation or acylation .

  • Electrophilic Substitution : Bromination or nitration at the C4/C5 positions may occur under controlled conditions, though steric hindrance from substituents could limit reactivity .

Table 2: Imidazole Functionalization

Reaction TypeReagentsPosition Modified
DeprotonationLDA, THF, -78°CN1-H
BrominationBr₂, FeCl₃C4/C5 (if accessible)

Substituent-Driven Reactions

  • 4-Bromophenyl Group : The bromine atom can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids to form biaryl systems .

  • Trifluoromethoxy Group : This electron-withdrawing group enhances stability toward hydrolysis but may direct electrophilic attacks to meta/para positions .

Table 3: Substituent Reactivity

GroupReactionConditions
4-BromophenylSuzuki couplingPd catalyst, base
TrifluoromethoxyElectrophilic substitutionHNO₃/H₂SO₄ (limited)

Piperidine Moieties

The piperidine ring can undergo:

  • Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt.

  • Deprotonation : The tertiary amine reacts with strong acids (e.g., HCl) to form water-soluble salts .

Synthetic Considerations

  • Stability : The compound is stable under neutral conditions but degrades in strong acids/bases due to imidazole ring protonation or thioether cleavage.

  • Catalytic Pathways : Palladium-mediated reactions require inert atmospheres to prevent catalyst poisoning from sulfur.

Key Limitations in Literature

While structural analogs (e.g., nitroimidazoles, thiazoles) provide mechanistic insights , direct experimental data for this compound remains sparse. Further studies are needed to quantify reaction yields and optimize conditions.

Q & A

Q. Why do conflicting reports exist about the compound’s solubility in aqueous buffers?

  • Methodological Answer : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline) and pH-dependent ionization. Use dynamic light scattering (DLS) to measure particle size distribution in PBS (pH 7.4) and compare to equilibrium solubility via shake-flask method .

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